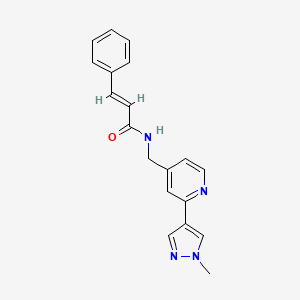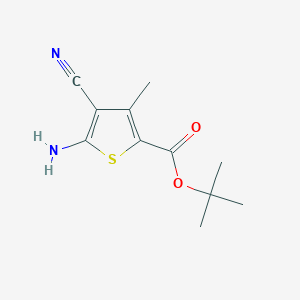
Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 .
Synthesis Analysis
While specific synthesis methods for Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate were not found, related compounds such as tert-butyl esters are typically synthesized from tert-butanol and the corresponding carboxylic acid . Another method involves the use of Nα-protected amino acids and tert-butanol with anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular structure of Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate consists of a thiophene ring substituted with a tert-butyl ester, an amino group, a cyano group, and a methyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The study of the structural properties and synthesis pathways of thiophene derivatives, including those with tert-butyl groups, is crucial. Gol'dfarb and Korsakova (1954) explored the alkylation process for various thiophene derivatives, yielding compounds like 2-tert-butyl-5-methylthiophene with high efficiency (Gol'dfarb & Korsakova, 1954). Similarly, Gol'dfarb and Konstantinov (1958) demonstrated the successful preparation of thiophenecarboxylic acids containing tert-butyl radicals (Gol'dfarb & Konstantinov, 1958).
Chiral Synthesis and Catalysis
- Tert-butyl derivatives play a significant role in chiral synthesis and catalysis. Studer, Hintermann, and Seebach (1995) illustrated the use of tert-butyl derivatives as chiral auxiliaries in dipeptide synthesis, showcasing their versatility in stereoselective reactions (Studer, Hintermann & Seebach, 1995). Kollár and Sándor (1993) also demonstrated the stereoselective hydroformylation of tert-butyl-oxazoline derivatives, important for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).
Applications in Organic Synthesis
- The significance of tert-butyl derivatives in organic synthesis is further highlighted by their role in the preparation of various organic compounds. For instance, Davies et al. (2003) reported the efficient synthesis of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate via kinetic resolution methods, demonstrating the utility of tert-butyl derivatives in organic synthesis (Davies et al., 2003).
Molecular Structure Analysis
- Exploring the molecular structure of tert-butyl derivatives provides insights into their chemical behavior and potential applications. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and analyzed its molecular structure, highlighting its potential applications in chemistry (Moriguchi et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-6-7(5-12)9(13)16-8(6)10(14)15-11(2,3)4/h13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZVASFJFSHRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

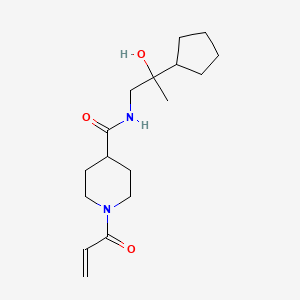
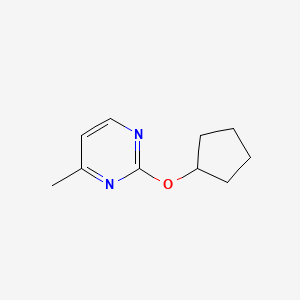
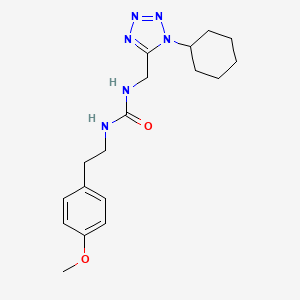
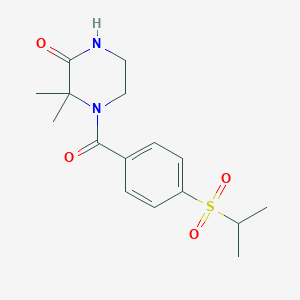


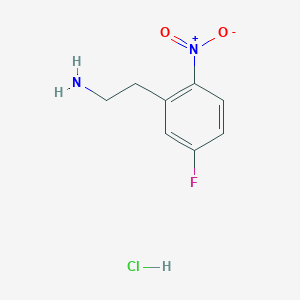

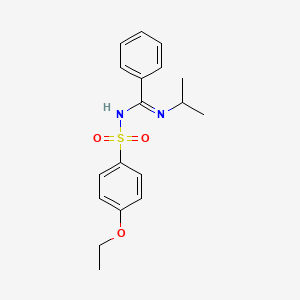
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2534507.png)
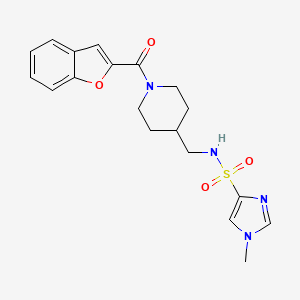
![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2534510.png)
![Methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2534513.png)
